molecular formula C12H9N3O5 B7728419 4-(2,4-Dinitroanilino)phenol CAS No. 61902-31-6

4-(2,4-Dinitroanilino)phenol

Cat. No.: B7728419
CAS No.: 61902-31-6
M. Wt: 275.22 g/mol
InChI Key: BCPQALWAROJVLE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(2,4-Dinitroanilino)phenol typically involves the condensation of 4-Aminophenol with 1-Chloro-2,4-dinitrobenzene . The reaction conditions for this synthesis include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-(2,4-Dinitroanilino)phenol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include strong reducing agents and bases such as sodium hydroxide or potassium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(2,4-Dinitroanilino)phenol involves its role as an oxidizing agent. It can interact with various molecular targets and pathways, leading to oxidative stress and other biochemical effects. The specific molecular targets and pathways depend on the context of its use, such as in biological or chemical systems .

Comparison with Similar Compounds

4-(2,4-Dinitroanilino)phenol is unique due to its combination of nitro and phenol groups, which confer distinct chemical properties. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and chemical behaviors.

Properties

IUPAC Name

4-(2,4-dinitroanilino)phenol
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InChI

InChI=1S/C12H9N3O5/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20/h1-7,13,16H
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InChI Key

BCPQALWAROJVLE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O
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Molecular Formula

C12H9N3O5
Record name 4-(2,4-DINITROANILINO)PHENOL
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DSSTOX Substance ID

DTXSID4025161
Record name 4-(2,4-Dinitroanilino)phenol
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Molecular Weight

275.22 g/mol
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Physical Description

Reddish-brown solid. (NTP, 1992)
Record name 4-(2,4-DINITROANILINO)PHENOL
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name 4-(2,4-DINITROANILINO)PHENOL
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CAS No.

119-15-3, 61902-31-6
Record name 4-(2,4-DINITROANILINO)PHENOL
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Record name Phenol, 4-[(2,4-dinitrophenyl)amino]-
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Record name Leuco polysulfided 4-[(2,4-dinitrophenyl)amino]phenol
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Melting Point

376 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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